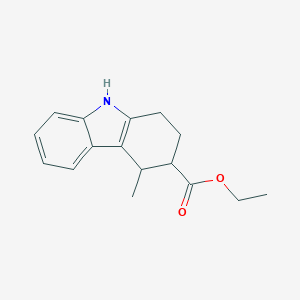
(6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one, also known as CPPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. CPPC is a heterocyclic compound that belongs to the class of pyrazole derivatives.
作用機序
The mechanism of action of (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one is not fully understood. However, studies have shown that (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one may act as an inhibitor of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one may also act as an inhibitor of certain cellular signaling pathways involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
(6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one has been shown to have anti-inflammatory, anticancer, and antifungal activities. (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one has also been shown to inhibit the biosynthesis of prostaglandins and leukotrienes, which are involved in inflammation and pain. (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one may also inhibit certain cellular signaling pathways involved in cancer cell growth and proliferation.
実験室実験の利点と制限
One advantage of using (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one in lab experiments is its potential therapeutic applications in various diseases. (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one has been shown to have anti-inflammatory, anticancer, and antifungal activities, making it a potential candidate for drug development. However, one limitation of using (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one in lab experiments is its relatively complex synthesis process, which may limit its availability and accessibility for research purposes.
将来の方向性
There are several future directions for the research of (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one. One direction is to further investigate the mechanism of action of (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one, particularly its inhibition of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. Another direction is to study the potential therapeutic applications of (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one in various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to optimize the synthesis process of (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one to make it more accessible for research purposes.
合成法
The synthesis of (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one can be achieved through a multistep reaction process. The first step involves the reaction of 2-phenyl-1H-pyrazol-5-amine with ethyl acetoacetate in the presence of acetic acid to form 3-ethyl-2-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid ethyl ester. The second step involves the reaction of the obtained compound with chloroacetyl chloride in the presence of triethylamine to form (E)-3-chloro-1-(2-phenyl-1H-pyrazol-5-yl)-2-propen-1-one. The final step involves the reaction of the obtained compound with 3-methylcyclohex-2-en-1-one in the presence of potassium carbonate to form (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one.
科学的研究の応用
(6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one has potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one has been studied for its anti-inflammatory, anticancer, and antifungal activities. (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one has also been studied as a potential inhibitor of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are involved in inflammation and pain.
特性
製品名 |
(6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one |
|---|---|
分子式 |
C16H13ClN2O |
分子量 |
284.74 g/mol |
IUPAC名 |
(6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C16H13ClN2O/c1-11-9-16(20)13(10-14(11)17)15-7-8-19(18-15)12-5-3-2-4-6-12/h2-10,18H,1H3/b15-13+ |
InChIキー |
GDVMPFSHDFKKFJ-FYWRMAATSA-N |
異性体SMILES |
CC1=CC(=O)/C(=C/2\C=CN(N2)C3=CC=CC=C3)/C=C1Cl |
SMILES |
CC1=CC(=O)C(=C2C=CN(N2)C3=CC=CC=C3)C=C1Cl |
正規SMILES |
CC1=CC(=O)C(=C2C=CN(N2)C3=CC=CC=C3)C=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-amino-N-(4-chlorophenyl)-3-methyl-4-(2-phenylvinyl)thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B304517.png)
![5-amino-N-(4-methoxyphenyl)-3-methyl-4-(2-phenylvinyl)thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B304518.png)
![3-amino-N-(4-chlorophenyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304521.png)
![2-acetyl-3-amino-4-(2-thienyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one](/img/structure/B304523.png)
![9-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304525.png)
![2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B304526.png)
![N-(4-chlorophenyl)-2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B304527.png)
![2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304530.png)
![2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304531.png)
![9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304532.png)
![5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B304535.png)
![3,6-diamino-5-cyano-N-(4-methoxyphenyl)-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304536.png)
![3,6-diamino-N-(4-chlorophenyl)-5-cyano-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304537.png)